molecular formula C14H15NO4 B13542618 2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13542618
M. Wt: 261.27 g/mol
InChI Key: JYJQVSNQENSHDS-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with significant ring strain. This compound is of interest in medicinal chemistry due to its potential bioactivity and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it practical for large-scale production.

Industrial Production Methods

Industrial production of this compound typically involves the use of photochemical reactions, such as the [2 + 2] cycloaddition, to create the bicyclic structure . These methods are efficient and can be scaled up for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction is often used to reduce double bonds or other functional groups.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation , organic or iridium photoredox catalysts for annulation reactions , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives .

Scientific Research Applications

2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The high ring strain of the bicyclic structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-12(17)14-8-11(14)6-7-15(14)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

InChI Key

JYJQVSNQENSHDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(C1C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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